![molecular formula C7H4BrClN2S B024610 6-(Bromomethyl)-4-chlorothieno[2,3-D]pyrimidine CAS No. 108099-55-4](/img/structure/B24610.png)

6-(Bromomethyl)-4-chlorothieno[2,3-D]pyrimidine

Übersicht

Beschreibung

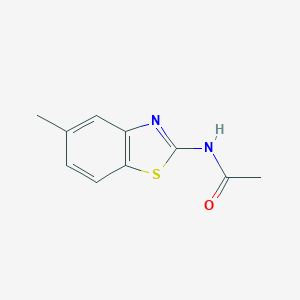

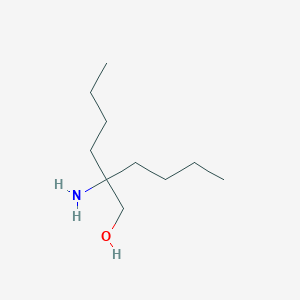

“6-(Bromomethyl)-4-chlorothieno[2,3-D]pyrimidine” is a chemical compound that belongs to the class of organic compounds known as pteridines and derivatives . Pteridines are polycyclic aromatic compounds containing a pteridine moiety, which is a bicyclic heterocycle made up of two fused pyrimidine rings .

Synthesis Analysis

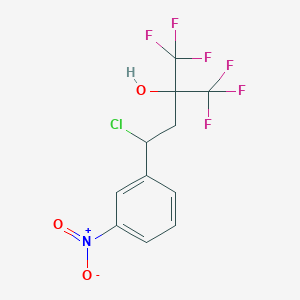

The synthesis of “6-(Bromomethyl)-4-chlorothieno[2,3-D]pyrimidine” involves several steps. For successful reactions at C6, it is necessary to have the functional groups in the pyrimidine ring protected or to use the non-reactive 1,3-dimethyllumazine as a substrate . The 6-bromo-4-chloropyrido[2,3-D]pyrimidine was synthesized by chlorination of the corresponding 6-bromopyrido[2,3-D]pyrimidin-4-ol that was in turn prepared by heating 2-amino-5-bromonicotinic acid with formic acid, triethyl orthoformate, or formamide .

Molecular Structure Analysis

The molecular structure of “6-(Bromomethyl)-4-chlorothieno[2,3-D]pyrimidine” is characterized by a pteridine moiety, which is a bicyclic heterocycle made up of two fused pyrimidine rings . This structure is important for its biological activity and its reactivity in chemical reactions.

Chemical Reactions Analysis

The chemical reactions involving “6-(Bromomethyl)-4-chlorothieno[2,3-D]pyrimidine” are diverse and can involve radical, electrophilic, nucleophilic, and organometal mediated substitution reactions . The compound can act as a substrate in these reactions, and the bromomethyl and chloro groups can participate in various chemical transformations .

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Applications

Pyrimidines, including “6-(Bromomethyl)-4-chlorothieno[2,3-D]pyrimidine”, have been found to display a range of pharmacological effects including anti-inflammatory . They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Antioxidant Applications

Pyrimidines are also known for their antioxidant properties . They can neutralize harmful free radicals in the body, which can help prevent various diseases and boost overall health.

Antibacterial Applications

Some pyrimidines have been found to exhibit antibacterial properties . This makes them potential candidates for the development of new antibacterial drugs.

Antifungal Applications

In addition to their antibacterial properties, some pyrimidines also show antifungal activities . This suggests that they could be used in the treatment of various fungal infections.

Antiviral Applications

Pyrimidines have been found to possess antiviral properties . This means they could potentially be used in the development of antiviral drugs.

Antituberculosis Applications

Pyrimidines have also been found to have antituberculosis effects . This suggests that they could be used in the treatment of tuberculosis.

Anticancer Applications

Pyrimidines have been studied for their anticancer activities . For instance, certain pyrimidine derivatives have shown excellent anticancer activity against human cancer cell lines and primary CLL cells .

Therapeutic Potential in Other Diseases

The pyridopyrimidine moiety, which is structurally similar to “6-(Bromomethyl)-4-chlorothieno[2,3-D]pyrimidine”, is present in relevant drugs and has been studied in the development of new therapies . This suggests that “6-(Bromomethyl)-4-chlorothieno[2,3-D]pyrimidine” could potentially be used in the development of new therapeutic drugs for various diseases.

Eigenschaften

IUPAC Name |

6-(bromomethyl)-4-chlorothieno[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2S/c8-2-4-1-5-6(9)10-3-11-7(5)12-4/h1,3H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUKISGZALSMAEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC2=C1C(=NC=N2)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Bromomethyl)-4-chlorothieno[2,3-D]pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

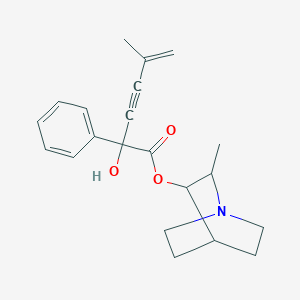

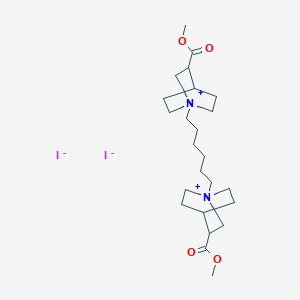

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethyl-2-methyl-1H-benzo[d]imidazol-6-amine](/img/structure/B24554.png)

![Erbium tris[bis(trimethylsilyl)amide]](/img/structure/B24557.png)